4-Formyl-2-methoxyphenyl 3-bromobenzoate

Catalog No.
S11990775
CAS No.
M.F
C15H11BrO4
M. Wt
335.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-2-methoxyphenyl 3-bromobenzoate

Product Name

4-Formyl-2-methoxyphenyl 3-bromobenzoate

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-bromobenzoate

Molecular Formula

C15H11BrO4

Molecular Weight

335.15 g/mol

InChI

InChI=1S/C15H11BrO4/c1-19-14-7-10(9-17)5-6-13(14)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3

InChI Key

SBHPTXXZMDGBJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)Br

4-Formyl-2-methoxyphenyl 3-bromobenzoate is an organic compound with the molecular formula C15H11BrO4C_{15}H_{11}BrO_{4}. It is characterized by a formyl group (-CHO), a methoxy group (-OCH₃), and a bromine atom attached to the benzene ring. This compound is a derivative of benzoic acid and is notable for its unique structural features, which contribute to its chemical reactivity and potential biological activity. The presence of these functional groups allows for various chemical interactions and modifications, making it a valuable compound in organic chemistry and medicinal research .

The chemical behavior of 4-Formyl-2-methoxyphenyl 3-bromobenzoate can be explored through several types of reactions:

  • Esterification: The compound can be synthesized through the esterification of 4-bromobenzoic acid with 4-formyl-2-methoxyphenol, typically using dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) under reflux conditions in organic solvents such as dichloromethane or toluene.
  • Oxidation: The formyl group can be oxidized to yield 4-Formyl-2-methoxyphenyl 4-carboxybenzoate.
  • Reduction: Reduction reactions can convert it into 4-Hydroxymethyl-2-methoxyphenyl 3-bromobenzoate.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used .

The synthesis of 4-Formyl-2-methoxyphenyl 3-bromobenzoate typically involves:

  • Esterification Reaction: Reacting 4-bromobenzoic acid with 4-formyl-2-methoxyphenol in the presence of a dehydrating agent.
  • Reaction Conditions: Conducting the reaction under reflux in solvents like dichloromethane or toluene.
  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity and yield .

4-Formyl-2-methoxyphenyl 3-bromobenzoate has several applications across various fields:

  • Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural features.
  • Material Science: Utilized in producing specialty chemicals and materials.
  • Biological Research: Explored for interactions with biomolecules that could lead to new therapeutic agents .

Interaction studies involving 4-Formyl-2-methoxyphenyl 3-bromobenzoate focus on its binding affinity to various biomolecules. Although specific studies are sparse, it is hypothesized that the compound may interact with proteins or enzymes through covalent bonding facilitated by the formyl group. Such interactions could be pivotal in understanding its biological activity and therapeutic potential. Further research is warranted to elucidate these mechanisms fully .

Several compounds share structural similarities with 4-Formyl-2-methoxyphenyl 3-bromobenzoate. These include:

  • 4-Formyl-2-methoxyphenyl 2-bromobenzoate
  • 4-Formyl-2-methoxyphenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 4-Formyl-2-methoxyphenyl 3-bromobenzoate lies in the specific arrangement of its functional groups on the benzene ring. This arrangement imparts distinct chemical reactivity compared to its analogs, potentially leading to unique biological activities. The combination of the formyl, methoxy, and bromine groups allows for diverse synthetic pathways and interactions not found in other similar compounds .

The systematic IUPAC name 4-formyl-2-methoxyphenyl 3-bromobenzoate reflects its structural components with precision. The name is derived from two parent moieties:

  • 3-Bromobenzoic acid: A benzoic acid derivative substituted with a bromine atom at the meta position (C3).
  • 4-Formyl-2-methoxyphenol: A phenolic compound featuring a formyl group at the para position (C4) and a methoxy group at the ortho position (C2).

The esterification of these components results in the final structure, where the carboxylic acid group of 3-bromobenzoic acid forms a bond with the phenolic oxygen of 4-formyl-2-methoxyphenol. The molecular formula is C₁₅H₁₁BrO₄, with a molecular weight of 335.15 g/mol. Key functional groups include:

PropertyValue
Molecular FormulaC₁₅H₁₁BrO₄
Molecular Weight335.15 g/mol
Functional GroupsEster, Formyl, Methoxy, Bromo

The bromine atom at C3 of the benzoate ring introduces steric and electronic effects, influencing reactivity in substitution and coupling reactions.

Historical Context in Organic Synthesis Literature

The synthesis of 4-formyl-2-methoxyphenyl 3-bromobenzoate is rooted in methodologies developed for analogous aryl benzoates. A pivotal advancement was the optimization of metal-halogen exchange reactions, as demonstrated in the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene. This two-step process involves:

  • Formylation: Reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride and dimethylformamide (DMF) at 0°C to yield 2-fluoro-4-bromobenzaldehyde.
  • Methoxylation: Displacing the fluorine atom with methoxy using potassium carbonate in methanol, followed by crystallization from heptane.

Similar strategies have been applied to synthesize vanillin derivatives, where bromination and methoxylation steps are critical for introducing substituents to aromatic aldehydes. The compound’s synthetic pathway shares parallels with these processes, emphasizing the role of transition metal catalysts (e.g., copper bromide) in facilitating nucleophilic aromatic substitutions.

Position Within Aryl Benzoate Derivatives

4-Formyl-2-methoxyphenyl 3-bromobenzoate belongs to the aryl benzoate family, which is distinguished by ester linkages between substituted benzoic acids and phenolic alcohols. Compared to analogs like 4-formyl-2-methoxyphenyl 2-nitrobenzoate, the bromine substituent in this compound alters its electronic profile, enhancing its electrophilicity and suitability for further functionalization. Key structural differentiators include:

  • Bromine vs. Nitro Groups: Bromine’s lower electronegativity compared to nitro groups reduces electron withdrawal, moderating the benzoate ring’s reactivity.
  • Formyl Positioning: The para-formyl group on the phenolic ring enables conjugation with the methoxy group, potentially stabilizing transition states in reactions.

This compound’s unique attributes make it a candidate for applications in medicinal chemistry, particularly in designing COX-1 inhibitors, as suggested by molecular docking studies of related vanillin analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

333.98407 g/mol

Monoisotopic Mass

333.98407 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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